An In-Depth Technical Guide to 7-Chloro-6-methoxychroman-4-one: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 7-Chloro-6-methoxychroman-4-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Chloro-6-methoxychroman-4-one, a substituted chromanone of significant interest in medicinal chemistry. While direct literature on this specific isomer is emerging, this document synthesizes established principles and data from closely related analogues to present a predictive yet robust framework for its study and application. We will delve into its chemical architecture, plausible synthetic routes, analytical characterization, and prospective biological activities, grounding our discussion in the extensive research on the broader chroman-4-one class of compounds.
Introduction: The Chroman-4-one Scaffold and the Significance of 6,7-Substitution
Chroman-4-ones are a class of heterocyclic compounds featuring a benzene ring fused to a tetrahydropyranone ring. This "privileged scaffold" is a cornerstone in natural products and synthetic medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The specific substitution pattern on the aromatic ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets.
The introduction of a chlorine atom at the 7-position and a methoxy group at the 6-position is anticipated to modulate the electronic and steric profile of the molecule, potentially enhancing its bioactivity and metabolic stability. Halogenation, particularly chlorination, is a common strategy in drug design to increase cell membrane permeability and binding affinity. The methoxy group, a hydrogen bond acceptor and a metabolically stable alternative to a hydroxyl group, can also influence receptor interactions and pharmacokinetic profiles.
Physicochemical Properties of 7-Chloro-6-methoxychroman-4-one
Based on its structure and data from related compounds, the key physicochemical properties of 7-Chloro-6-methoxychroman-4-one are predicted as follows:
| Property | Predicted Value | Source/Rationale |
| IUPAC Name | 7-Chloro-6-methoxy-2,3-dihydrochromen-4-one | Standard nomenclature |
| Molecular Formula | C₁₀H₉ClO₃ | Calculated from structure |
| Molecular Weight | 212.63 g/mol | Calculated from atomic weights |
| Canonical SMILES | COC1=C(C=C2C(=O)CCOC2=C1)Cl | Derived from structure |
| CAS Number | Not yet assigned | Based on literature search |
| Appearance | Predicted to be a white to off-white solid | Analogy with similar chromanones[3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General property of chromanones |
Synthesis of 7-Chloro-6-methoxychroman-4-one: A Proposed Synthetic Route
A plausible and efficient synthesis of 7-Chloro-6-methoxychroman-4-one can be adapted from established methods for related substituted chroman-4-ones.[3][4] The most direct approach involves the cyclization of a corresponding substituted 2'-hydroxychalcone or a related propiophenone derivative.
A proposed two-step synthetic pathway is outlined below:
Step 1: Friedel-Crafts Acylation
The synthesis would commence with the Friedel-Crafts acylation of 3-chloro-4-methoxyphenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2'-hydroxy-4'-methoxy-5'-chloro-3-chloropropiophenone.
Step 2: Intramolecular Cyclization
The resulting propiophenone derivative would then undergo an intramolecular Williamson ether synthesis-type cyclization upon treatment with a base, such as sodium hydroxide or potassium carbonate, to afford the target molecule, 7-Chloro-6-methoxychroman-4-one.
Caption: Proposed synthesis of 7-Chloro-6-methoxychroman-4-one.
Detailed Experimental Protocol (Predictive)
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Step 1: Synthesis of 2'-hydroxy-4'-methoxy-5'-chloro-3-chloropropiophenone
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To a stirred solution of 3-chloro-4-methoxyphenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.2 equivalents).
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Slowly add 3-chloropropionyl chloride (1.1 equivalents) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Synthesis of 7-Chloro-6-methoxychroman-4-one
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Dissolve the purified propiophenone from Step 1 in a suitable solvent such as ethanol or methanol.
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Add an aqueous solution of a base (e.g., 2M sodium hydroxide) and stir the mixture at room temperature or with gentle heating.
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Monitor the reaction by TLC until the starting material is consumed.
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Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
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Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Recrystallize the crude product from a suitable solvent system to obtain pure 7-Chloro-6-methoxychroman-4-one.
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Analytical Characterization
The structural confirmation of the synthesized 7-Chloro-6-methoxychroman-4-one would rely on a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the two methylene groups of the pyranone ring. Based on data from related 6- and 7-substituted chroman-4-ones, the aromatic protons at positions 5 and 8 would appear as singlets due to the substitution pattern.[5]
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with substituent-induced shifts), the methoxy carbon, and the two aliphatic carbons of the heterocyclic ring.[5]
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) typically in the range of 1680-1660 cm⁻¹, and characteristic bands for the C-O-C ether linkage and aromatic C-H bonds.
Potential Biological Activities and Therapeutic Applications
The chroman-4-one scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The specific 7-chloro-6-methoxy substitution pattern is anticipated to confer potent and potentially novel therapeutic properties.
Anticancer Activity
Many substituted chroman-4-ones have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as PI3K/Akt/mTOR. The electron-withdrawing nature of the chlorine atom and the electronic contribution of the methoxy group in 7-Chloro-6-methoxychroman-4-one could enhance its interaction with enzymatic targets and its overall anticancer efficacy.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
